Cas no 1805128-26-0 (Ethyl 2-amino-4-bromo-3-(trifluoromethoxy)phenylacetate)

Ethyl 2-amino-4-bromo-3-(trifluoromethoxy)phenylacetate is a versatile brominated and trifluoromethoxy-substituted phenylacetate derivative, primarily used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features—a reactive amino group, a bromo substituent, and a trifluoromethoxy moiety—enhance its utility in cross-coupling reactions and as a building block for bioactive compounds. The ethyl ester group improves solubility in organic solvents, facilitating further functionalization. This compound is particularly valuable in medicinal chemistry for developing fluorinated and halogenated analogs with potential therapeutic applications. High purity and well-defined reactivity make it a reliable choice for precision synthesis.
Ethyl 2-amino-4-bromo-3-(trifluoromethoxy)phenylacetate structure
1805128-26-0 structure
Product name:Ethyl 2-amino-4-bromo-3-(trifluoromethoxy)phenylacetate
CAS No:1805128-26-0
MF:C11H11BrF3NO3
MW:342.109153032303
CID:4970395

Ethyl 2-amino-4-bromo-3-(trifluoromethoxy)phenylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-amino-4-bromo-3-(trifluoromethoxy)phenylacetate
    • Inchi: 1S/C11H11BrF3NO3/c1-2-18-8(17)5-6-3-4-7(12)10(9(6)16)19-11(13,14)15/h3-4H,2,5,16H2,1H3
    • InChI Key: GYKTWSCJFBRPSY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1OC(F)(F)F)N)CC(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 314
  • XLogP3: 3.3
  • Topological Polar Surface Area: 61.6

Ethyl 2-amino-4-bromo-3-(trifluoromethoxy)phenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013025843-1g
Ethyl 2-amino-4-bromo-3-(trifluoromethoxy)phenylacetate
1805128-26-0 97%
1g
1,445.30 USD 2021-06-22

Additional information on Ethyl 2-amino-4-bromo-3-(trifluoromethoxy)phenylacetate

Ethyl 2-amino-4-bromo-3-(trifluoromethoxy)phenylacetate: A Comprehensive Overview

Ethyl 2-amino-4-bromo-3-(trifluoromethoxy)phenylacetate, with the CAS number 1805128-26-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a bromine atom, and a trifluoromethoxy group attached to a phenyl ring. The combination of these functional groups makes it a versatile molecule with potential applications in drug design, material science, and chemical synthesis.

The phenyl ring serves as the central framework of this compound, with substituents positioned at the 2, 3, and 4 positions. The amino group at position 2 introduces nucleophilic properties, while the bromine atom at position 4 contributes to the molecule's electrophilic character. The trifluoromethoxy group at position 3 is particularly interesting due to its electron-withdrawing nature, which can influence the reactivity and stability of the compound. This unique arrangement of functional groups makes Ethyl 2-amino-4-bromo-3-(trifluoromethoxy)phenylacetate a valuable substrate for various chemical transformations.

Recent studies have highlighted the importance of such compounds in medicinal chemistry. The presence of multiple functional groups allows for extensive modification, enabling researchers to explore its potential as a lead compound in drug discovery. For instance, the amino group can be used to form peptide bonds or other bioactive moieties, while the bromine atom can serve as a leaving group in substitution reactions. The trifluoromethoxy group, known for its high electron-withdrawing effect, can enhance the molecule's bioavailability and metabolic stability.

One of the most promising applications of Ethyl 2-amino-4-bromo-3-(trifluoromethoxy)phenylacetate lies in its potential as an intermediate in the synthesis of bioactive compounds. Its structure provides a platform for further functionalization, such as introducing additional stereocenters or modifying the ester group to tailor physicochemical properties. Recent advancements in asymmetric synthesis have made it possible to produce enantiomerically pure derivatives, which are crucial for studying stereo-specific interactions in biological systems.

In addition to its role in drug discovery, this compound has shown potential in materials science. The combination of electron-donating and electron-withdrawing groups on the phenyl ring can influence its electronic properties, making it a candidate for applications in organic electronics or advanced materials. Researchers are actively exploring how these properties can be optimized for use in semiconductors or optoelectronic devices.

The synthesis of Ethyl 2-amino-4-bromo-3-(trifluoromethoxy)phenylacetate involves a series of well-established organic reactions. Typically, it begins with the preparation of the phenol derivative, followed by sequential introduction of the amino and bromine substituents. The trifluoromethoxy group is introduced through nucleophilic aromatic substitution or other specialized techniques. Finally, esterification with ethanol yields the target compound. Recent optimizations in these reaction sequences have improved yields and reduced synthetic steps, making this compound more accessible for research purposes.

From an environmental standpoint, understanding the degradation pathways and ecological impact of Ethyl 2-amino-4-bromo-3-(trifluoromethoxy)phenylacetate is crucial. Given its complex structure, it is expected to undergo biotransformation under specific conditions. Studies are ongoing to assess its persistence in various environments and develop strategies for safe disposal or recycling.

In conclusion, Ethyl 2-amino-4-bromo-3-(trifluoromethoxy)phenylacetate is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop novel compounds with tailored properties. As advancements in synthetic methods and computational modeling continue to evolve, this compound will likely play an increasingly important role in both academic and industrial settings.

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